Defined Synthetic Intermediate for Roscovitine (Seliciclib, CYC202) with Reported 91% Yield
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS 186692-41-1) is a documented intermediate in the practical synthesis of roscovitine (seliciclib, CYC202), a CDK inhibitor that reached Phase II clinical trials for non-small cell lung cancer [1]. In the reported synthetic route, alkylation of 6-benzylamino-2-chloropurine (CAS 39639-47-9) with isopropyl bromide produces N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine in ~91% yield [1]. This same compound is subsequently converted to roscovitine (CAS 186692-46-6) via nucleophilic substitution at the 2-position [1]. This established synthetic pathway distinguishes the compound from the non-isopropylated precursor (CAS 39639-47-9), which cannot directly access the N9-isopropyl pharmacophore without additional alkylation steps, and from the final roscovitine product, which has a different 2-substituent and is a finished pharmaceutical agent rather than a versatile intermediate.
| Evidence Dimension | Reported synthetic yield as intermediate |
|---|---|
| Target Compound Data | ~91% yield |
| Comparator Or Baseline | 6-Benzylamino-2-chloropurine (CAS 39639-47-9): Not applicable (precursor); Roscovitine (CAS 186692-46-6): Final product (different synthetic utility) |
| Quantified Difference | Target compound provides ~91% yield in the alkylation step, directly enabling access to the N9-isopropyl pharmacophore |
| Conditions | Alkylation with isopropyl bromide; reaction conditions optimized for process-scale synthesis |
Why This Matters
For medicinal chemists synthesizing roscovitine or related 2,6,9-trisubstituted purines, this compound offers a defined, high-yielding intermediate with literature-validated synthetic utility that non-isopropylated precursors cannot match.
- [1] Oumata, N.; Ferandin, Y.; Meijer, L.; Galons, H. Practical synthesis of roscovitine and CR8. Organic Process Research and Development, 2009, 13(3), 641–644. View Source
